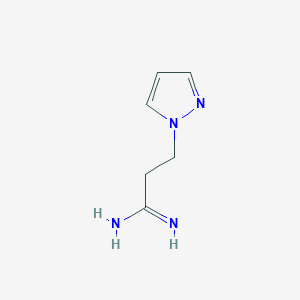
3-(1H-pyrazol-1-yl)propanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-pyrazol-1-yl)propanimidamide is an organic compound with the molecular formula C6H10N4 It features a pyrazole ring attached to a propanimidamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)propanimidamide typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of a substituted aromatic aldehyde with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
3-(1H-pyrazol-1-yl)propanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazole ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazoles.
科学的研究の応用
3-(1H-pyrazol-1-yl)propanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(1H-pyrazol-1-yl)propanimidamide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 3-(1H-pyrazol-1-yl)propanamide
- 3-(1H-pyrazol-1-yl)propanoic acid
- 3-(1H-pyrazol-1-yl)propanenitrile
Uniqueness
3-(1H-pyrazol-1-yl)propanimidamide is unique due to its specific functional groups and the resulting chemical properties
特性
分子式 |
C6H10N4 |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
3-pyrazol-1-ylpropanimidamide |
InChI |
InChI=1S/C6H10N4/c7-6(8)2-5-10-4-1-3-9-10/h1,3-4H,2,5H2,(H3,7,8) |
InChIキー |
IDDNMQLEHBYHPA-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)CCC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13597847.png)

![4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol](/img/structure/B13597867.png)

![1-(2-Benzo[1,3]dioxol-5-yl-ethyl)-piperazine](/img/structure/B13597888.png)





![4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylicacid](/img/structure/B13597908.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13597909.png)

